molecular formula C13H13NO3 B13483670 2-Amino-3-hydroxy-3-(naphthalen-1-yl)propanoic acid

2-Amino-3-hydroxy-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B13483670
M. Wt: 231.25 g/mol
InChI Key: YHWNVUQQUOGTJN-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(naphthalen-1-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a naphthalene ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.

    Reaction Steps: The key steps include the formation of the naphthalene ring, introduction of the amino group, and hydroxylation of the propanoic acid backbone.

    Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehydes, while reduction can produce naphthylamines.

Scientific Research Applications

2-Amino-3-hydroxy-3-(naphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological activities and influence various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxypropanoic acid: This compound lacks the naphthalene ring and has different chemical properties and applications.

    3-Amino-3-(naphthalen-1-yl)propanoic acid: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.

Uniqueness

2-Amino-3-hydroxy-3-(naphthalen-1-yl)propanoic acid is unique due to the presence of both the naphthalene ring and the hydroxyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-amino-3-hydroxy-3-naphthalen-1-ylpropanoic acid

InChI

InChI=1S/C13H13NO3/c14-11(13(16)17)12(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,15H,14H2,(H,16,17)

InChI Key

YHWNVUQQUOGTJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)N)O

Origin of Product

United States

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